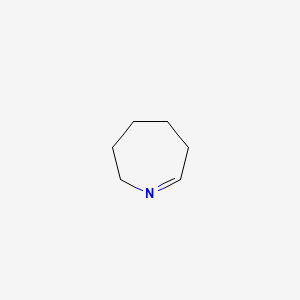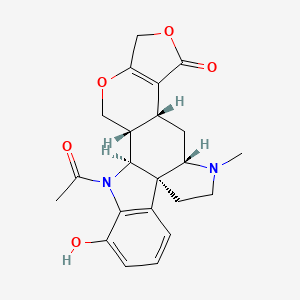
Domiodol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domiodol is an iodinated organic compound with the chemical formula C5H9IO3 . It is primarily known for its mucolytic and expectorant properties, making it useful in the treatment of respiratory conditions. This compound has been marketed under the trade name Mucolitico Maggioni and is available in various forms such as syrup, sachet, and tablet .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Domiodol involves the iodination of a dioxolane derivative. The key steps include:
Formation of the dioxolane ring: This is typically achieved by reacting a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to maintain precise control over reaction conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Domiodol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding iodinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Iodinated carboxylic acids.
Reduction: Iodinated alcohols.
Substitution: Various iodinated derivatives depending on the nucleophile used.
Scientific Research Applications
Domiodol has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and as a potential tool for imaging due to its iodine content.
Medicine: Primarily used as a mucolytic and expectorant in the treatment of respiratory conditions such as chronic bronchitis and asthma
Mechanism of Action
Domiodol exerts its mucolytic effects by breaking down the disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus. This facilitates easier expectoration and clearance of mucus from the respiratory tract. The molecular targets include mucoproteins and enzymes involved in mucus production .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds.
Carbocysteine: Similar to N-Acetylcysteine, it reduces mucus viscosity.
Erdosteine: A mucolytic that also has antioxidant properties.
Uniqueness of Domiodol
Its effectiveness in increasing secretion volume and reducing symptoms of respiratory conditions sets it apart from other mucolytics .
Properties
CAS No. |
61869-07-6 |
|---|---|
Molecular Formula |
C5H9IO3 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |
InChI Key |
NEIPZWZQHXCYDV-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)CI)CO |
Canonical SMILES |
C1C(OC(O1)CI)CO |
Key on ui other cas no. |
61869-07-6 61508-55-2 |
Synonyms |
2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
